1-Azido-3-bromo-2-methylpropan-2-ol
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Overview
Description
“1-Azido-3-bromo-2-methylpropan-2-ol” is a complex organic compound. It contains an azido group (-N3), a bromo group (-Br), and a hydroxyl group (-OH) attached to a propane molecule, which is a three-carbon alkane. The azido group is a functional group characterized by the pattern R-N3, where R is any organic residue . The bromo group is a type of halogen group, and the hydroxyl group is characteristic of alcohols .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a three-carbon alkane backbone with the azido, bromo, and hydroxyl groups attached. The exact arrangement of these groups would depend on the specific isomer of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. The compound could potentially undergo reactions characteristic of azides, halogens, and alcohols. For example, the azido group could participate in click chemistry reactions , and the bromo group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of the azido, bromo, and hydroxyl groups could influence properties such as polarity, reactivity, and solubility .Scientific Research Applications
Peptide Modification and Drug Development
The cycloaddition of azides to alkynes, a key reaction in Click Chemistry, has been widely utilized for the modification of peptides and the development of pharmaceutical compounds. For instance, the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase allows for the production of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, facilitating the development of novel peptide-based drugs (Tornøe, Christensen, & Meldal, 2002).
Antimalarial Activity
Azido compounds have also been explored for their potential in combating diseases, such as malaria. The synthesis of 1-(2,3-diaminopropyl)-1,2,3-triazoles from 2-(azidomethyl)aziridines, followed by their evaluation against chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlights the role of azido-functionalized compounds in the development of new antimalarial agents (D’hooghe et al., 2011).
Biofuel Production
The engineering of metabolic pathways in microorganisms for the production of biofuels such as 2-methylpropan-1-ol (isobutanol) demonstrates the applicability of azido compounds in renewable energy sources. Specifically, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have enabled the anaerobic production of isobutanol at theoretical yield, illustrating the potential of azido derivatives in enhancing biofuel production processes (Bastian et al., 2011).
Material Science and Propellant Development
In the field of material science and propellant development, azido esters have been synthesized and characterized for their energetic properties. The thermal stability and glass transition temperatures of such compounds are of particular interest for their potential application in energetic materials (Pant et al., 2006).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Mode of Action
Similar compounds, such as benzylic halides, undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon, leading to the substitution of the leaving group (in this case, the bromine atom).
Biochemical Pathways
The compound’s structure suggests that it could participate in reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
Safety and Hazards
The safety and hazards associated with “1-Azido-3-bromo-2-methylpropan-2-ol” would depend on its specific properties. For example, compounds containing azido groups can be explosive under certain conditions . Therefore, it’s important to handle such compounds with care and use appropriate safety measures .
Future Directions
Properties
IUPAC Name |
1-azido-3-bromo-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3O/c1-4(9,2-5)3-7-8-6/h9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCISTABLMKRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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